2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorine Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic rings.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Nitro or sulfonyl derivatives of the quinoline ring
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Agents: Some quinoline compounds exhibit anticancer activity and are studied for their potential use in chemotherapy.
Medicine
Antimalarial Drugs: Quinoline derivatives, such as chloroquine, are well-known antimalarial agents.
Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. For example, antimalarial quinolines inhibit heme polymerase, disrupting the parasite’s ability to detoxify heme.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
2-Phenylquinoline: A quinoline derivative with a phenyl substituent.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H13Cl4NO3 |
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Molecular Weight |
505.2 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H13Cl4NO3/c25-14-3-1-13(2-4-14)22-11-19(18-9-15(26)6-8-21(18)29-22)24(31)32-12-23(30)17-7-5-16(27)10-20(17)28/h1-11H,12H2 |
InChI Key |
ZMNWBTUWSSUNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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